Hexadeca-2,4,6,8,10,12,14-heptaene
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Overview
Description
Hexadeca-2,4,6,8,10,12,14-heptaene is a polyene compound characterized by a long chain of alternating double and single carbon-carbon bonds. This structure imparts unique electronic properties, making it a subject of interest in various fields of scientific research, including organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-2,4,6,8,10,12,14-heptaene typically involves the polymerization of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation processes, where a saturated hydrocarbon is converted to the polyene using a metal catalyst such as palladium or platinum. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexadeca-2,4,6,8,10,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the polyene into a saturated hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the polyene chain.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated polyenes.
Scientific Research Applications
Hexadeca-2,4,6,8,10,12,14-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential role in biological systems as a precursor to natural products.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Hexadeca-2,4,6,8,10,12,14-heptaene involves its ability to delocalize electrons across the conjugated system. This delocalization allows the compound to interact with various molecular targets, including enzymes and receptors, by forming stable π-complexes. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Hexadeca-2,4,6,8,10,12,14-heptaene can be compared with other polyenes such as:
- Deca-2,4,6,8-tetraene
- Dodeca-2,4,6,8,10-pentaene
- Tetradeca-2,4,6,8,10,12-hexaene
Uniqueness: this compound stands out due to its longer conjugated system, which imparts unique electronic properties and makes it more reactive in certain chemical reactions
Biological Activity
Hexadeca-2,4,6,8,10,12,14-heptaene is a polyene compound characterized by a long conjugated system. Its unique structure contributes to various biological activities and applications in scientific research. This article explores the biological activity of this compound through detailed research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H20 and features a conjugated system of double bonds that enhances its reactivity and interaction with biological molecules. The mechanism of action primarily involves electron delocalization , allowing it to form stable π-complexes with various molecular targets such as enzymes and receptors.
The biological activity of this compound is attributed to its ability to interact with biomolecules through:
- Electron Transfer Processes: The delocalized electrons can facilitate electron transfer reactions.
- Formation of Reactive Intermediates: These intermediates can modulate biochemical pathways by interacting with specific molecular targets .
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Activity: The compound exhibits potential antioxidant properties due to its ability to scavenge free radicals.
- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects: It may modulate inflammatory pathways by affecting the activity of specific enzymes involved in inflammation .
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress in cellular models. The compound was tested against various free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results indicated a significant reduction in DPPH radical concentration upon treatment with this compound.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was evaluated against several pathogenic microorganisms including Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects at concentrations as low as 50 µg/mL.
Comparative Analysis
To better understand the unique properties of this compound compared to similar polyenes such as Deca-2,4,6,8-tetraene and Dodeca-2,4,6,8,pentaene:
Compound | Number of Double Bonds | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|
Hexadeca-2,4,...heptaene | 7 | High | Moderate |
Dodeca-2,...pentaene | 5 | Moderate | Low |
Deca-2,...tetraene | 4 | Low | Very Low |
Applications in Scientific Research
This compound is explored for various applications:
- Drug Delivery Systems: Its ability to form stable complexes with drugs makes it a candidate for drug delivery applications.
- Material Science: Used in the development of conductive polymers and organic semiconductors due to its electronic properties.
Properties
CAS No. |
918342-83-3 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
hexadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C16H20/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H,1-2H3 |
InChI Key |
HVNWKSDAXRCBJC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC=CC=CC=CC |
Origin of Product |
United States |
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